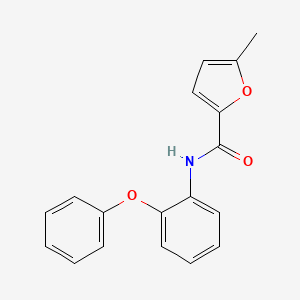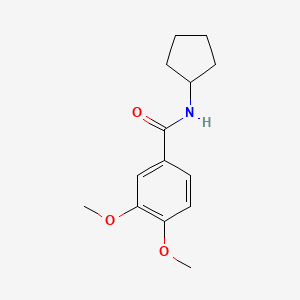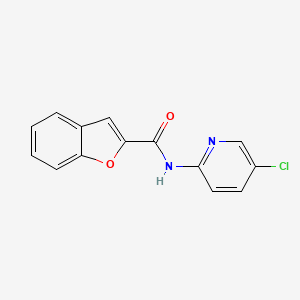
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of the broader class of isoindole derivatives, which are of interest due to their diverse chemical properties and potential applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
Synthesis techniques for related compounds often involve reactions under specific conditions to ensure the desired structural configurations and properties. For example, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide leads to compounds with similar structural motifs, illustrating the chemical versatility and reactivity of these molecules (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the precise arrangement of atoms within the compound. The detailed structure of closely related molecules has been elucidated through these techniques, highlighting the importance of structural analysis in understanding the chemical behavior and reactivity of these compounds (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving isoindole derivatives can lead to a variety of products, depending on the reactants and conditions used. For instance, reactions with barbituric and thiobarbituric acids produce compounds with distinct chemical functionalities, showcasing the reactivity and potential for chemical modification of these molecules (Velikorodov & Shustova, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Studies on related compounds reveal insights into how structural elements affect these physical characteristics, aiding in the prediction and modification of physical properties for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding and utilizing these compounds. The synthesis and characterization of derivatives provide valuable information on the chemical behavior of isoindole-based compounds and their potential utility in various chemical reactions and applications (Habibi et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)10-22-16(21)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMPJZYPPHOWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-(3-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5603422.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)